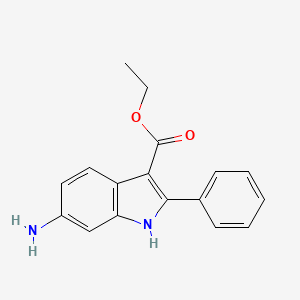

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-13-9-8-12(18)10-14(13)19-16(15)11-6-4-3-5-7-11/h3-10,19H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXBHEIHHDRPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680901 | |

| Record name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945655-38-9 | |

| Record name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945655-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific interactions of this compound with its targets that result in these effects are currently unknown and may be a potential area for future research.

Activité Biologique

Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Its molecular formula is with a molecular weight of approximately 246.27 g/mol. The presence of an amino group and a carboxylate moiety enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its ability to inhibit key signaling pathways involved in tumor proliferation. For instance, compounds with similar indole structures have shown promising antiproliferative activity against various cancer cell lines, with GI50 values indicating effective inhibition at low concentrations.

In silico docking studies suggest that this compound can bind effectively to targets such as EGFR and BRAF, which are crucial in the pathogenesis of various cancers. This binding affinity indicates its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy.

These findings support further exploration into the compound's potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, similar to other indole derivatives. Additionally, its ability to modulate kinase activities suggests a multifaceted approach to inhibiting tumor growth and bacterial proliferation.

Case Studies

Several case studies have reported on the synthesis and evaluation of indole derivatives, including this compound. For instance, one study synthesized a series of indole derivatives and assessed their antiproliferative activities across multiple cancer cell lines, demonstrating the importance of structural modifications on biological activity . Another study focused on the antimicrobial properties of related compounds, providing insights into structure–activity relationships (SAR) that could guide future research .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate as a promising candidate in anticancer drug development. The compound has shown significant cytotoxicity against several cancer cell lines, indicating its potential as a multitarget anticancer agent. For instance, derivatives of indoles, including those related to this compound, have been synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure of this compound allows for the modification of substituents on the indole core, which can enhance its biological activity. Research has demonstrated that specific substitutions can lead to improved potency against cancer cell lines, suggesting that this compound can be optimized for better therapeutic effects .

Synthetic Methodologies

Synthesis of Functionalized Indoles

this compound serves as an important precursor in the synthesis of various functionalized indoles. It can be utilized in multicomponent reactions to generate diverse heterocyclic compounds. For example, it can be reacted with different electrophiles to yield novel derivatives with enhanced biological profiles .

Alkylation Reactions

The compound can undergo alkylation reactions under basic conditions, leading to the formation of new derivatives that maintain or enhance its pharmacological properties. Such reactions have been explored extensively to create libraries of indole derivatives for biological testing .

Biological Evaluations

In Vitro Studies

In vitro studies have shown that this compound exhibits notable activity against various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values obtained from these studies indicate a strong potential for further development into therapeutic agents .

Mechanistic Insights

The mechanism of action for compounds derived from this compound often involves the inhibition of key signaling pathways associated with cancer progression. These insights are critical for understanding how modifications to the compound's structure can lead to enhanced efficacy in targeting specific cancer types .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The following table summarizes structurally related indole derivatives, highlighting substituent variations and similarity metrics (where available):

Key Observations:

Substituent Position and Type: The 6-amino group in the target compound distinguishes it from analogues like ethyl 2-amino-6-cyano-1H-indole-3-carboxylate (6-cyano) and ethyl 2-amino-6-fluoro-1H-indole-3-carboxylate (6-fluoro). The 2-phenyl group introduces steric bulk and aromatic π-π interactions, which are absent in simpler derivatives like ethyl 2-amino-1H-indole-3-carboxylate .

Similarity Scores: Methyl 6-amino-4-indolecarboxylate (similarity: 0.95) shares a 6-amino substituent but lacks the phenyl group and uses a methyl ester, reducing lipophilicity compared to the ethyl ester in the target compound . Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (similarity: 0.86) replaces the indole core with a thienopyridine ring, altering electronic properties and bioavailability .

Q & A

Q. What are the common synthetic routes for Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving indole precursors. For example, refluxing a mixture of 3-formyl-1H-indole-2-carboxylate derivatives with amines in acetic acid, using sodium acetate as a base, can yield substituted indole products. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde to 0.1 mol amine) are critical for optimizing yields . Solvent choice (e.g., acetic acid) and temperature control are also pivotal to avoid side reactions like over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the indole scaffold, amino group position, and ester functionality. For instance, aromatic protons in the phenyl and indole rings appear between δ 6.5–8.5 ppm, while the ethyl ester group shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 4.3 ppm (CH₂) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₁₇H₁₆N₂O₂, exact mass 280.1171) .

- X-ray crystallography : SHELX programs are widely used to resolve crystal structures, particularly for confirming substituent positions and hydrogen-bonding networks .

Q. How can researchers mitigate solubility challenges during purification?

Recrystallization from dimethylformamide (DMF)/acetic acid mixtures is effective due to the compound’s moderate polarity. Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 20–50%) can separate byproducts. Pre-purification via filtration and washing with ethanol/diethyl ether removes unreacted starting materials .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), can model electronic properties (e.g., Fukui functions) to identify reactive sites. For example, the amino group at position 6 and the ester carbonyl are electrophilic hotspots. Conceptual DFT parameters like global hardness (η) and electrophilicity index (ω) help predict interactions with biological targets or catalysts .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Contradictions may arise from dynamic processes (e.g., tautomerism) in solution vs. solid state. Cross-validate using:

- Variable-temperature NMR to detect conformational changes.

- Hirshfeld surface analysis (from X-ray data) to assess intermolecular interactions influencing solid-state structure.

- DFT-optimized geometries to compare with experimental data and identify discrepancies .

Q. What strategies optimize regioselectivity in modifying the indole core?

- Directing groups : The 6-amino group can act as a directing group for C–H functionalization at positions 4 or 7 using palladium catalysts.

- Protection/deprotection : Protecting the amino group with tert-butoxycarbonyl (Boc) enables selective ester hydrolysis or halogenation at position 3 .

- Base-mediated ring expansion : Treating with KOtBu in DMF can induce C2–N1 bond cleavage, forming quinoline derivatives—a strategy validated for structurally similar indolones .

Q. How does steric hindrance from the 2-phenyl group influence pharmacological activity?

The 2-phenyl group may enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Molecular docking studies using AutoDock Vina can simulate interactions, while QSAR models correlate substituent bulk with IC₅₀ values. In vitro assays against cancer cell lines (e.g., MTT assays) validate these predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.